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Compound of Interest

Compound Name: Asoxime chloride
CAS No.: 34433-31-3
Cat. No.: B1665295
\ J

Asoxime chloride, commonly known as HI-6, is a pivotal therapeutic agent in the field of
medical countermeasures against chemical warfare agents.[1][2] Specifically, it functions as a
cholinesterase reactivator, designed to counteract the lethal effects of organophosphorus (OP)
nerve agents such as sarin, soman, and VX.[1][2][3] These agents exert their toxicity by
inhibiting the enzyme acetylcholinesterase (AChE), leading to a life-threatening cholinergic
crisis.[4] HI-6 is a member of the H-series of oximes and is considered one of the most potent
reactivators, particularly against soman poisoning, which is notoriously difficult to treat due to
the rapid "aging" of the inhibited enzyme.[3][4][5] This guide provides a comprehensive
technical overview of the chemical structure, properties, mechanism of action, and therapeutic
applications of Asoxime chloride for researchers, scientists, and drug development
professionals.

Chemical and Physical Properties of Asoxime
Chloride (HI-6)

Asoxime chloride is a bispyridinium oxime, characterized by two pyridinium rings linked by an
ether bridge.[6] This unique structure is integral to its function as a reactivator of inhibited
AChE. The formal chemical name for Asoxime chloride is 1-[[[4-
(aminocarbonyl)pyridinioljmethoxy]methyl]-2-[(hydroxyimino)methyl]-pyridinium dichloride.[7][8]

Below is a diagram illustrating the chemical structure of Asoxime chloride (HI-6).
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Caption: Chemical Structure of Asoxime Chloride (HI-6).

The key physicochemical properties of Asoxime chloride are summarized in the table below

for easy reference.

Property Value Source(s)
Chemical Formula C14H16CI2N403 [2]
Molecular Weight 359.21 g/mol [2][7]

CAS Number 34433-31-3 [2][8]
1-{[2-{(E)-
hydroxyiminomethyl]pyridin-1-

IUPAC Name ium-1- [7]
yllmethoxymethyl]pyridin-1-
ium-4-carboxamide dichloride
HI-6, HI 6, HI-6 Dichloride

Synonyms o [2]7]
Asoxime dichloride, Transant

Appearance Off-White Solid 9]

- Soluble in PBS (pH 7.2) at 10

Solubility [8]

mg/mL

Mechanism of Action: Reversing Paralysis at the

Molecular Level

The primary therapeutic action of HI-6 is the reactivation of acetylcholinesterase (AChE) that

has been inhibited by organophosphorus compounds.[2][4] OP agents phosphorylate a serine

hydroxyl group within the active site of AChE, rendering the enzyme inactive.[4] This leads to

an accumulation of the neurotransmitter acetylcholine, causing a hypercholinergic state that

manifests as muscle paralysis, seizures, and ultimately, respiratory failure.[4]

The reactivation process by HI-6 can be conceptualized in the following steps:
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» Binding to the Inhibited Enzyme: The positively charged pyridinium rings of HI-6 facilitate its
binding to the peripheral anionic site of the AChE enzyme, positioning the oxime group in
close proximity to the phosphorylated active site.

» Nucleophilic Attack: The oximate anion of HI-6, which is a strong nucleophile, attacks the
phosphorus atom of the OP-AChE conjugate.[8]

o Formation of a Phosphorylated Oxime: This nucleophilic attack results in the formation of a
phosphorylated oxime, effectively removing the organophosphate from the serine residue of
the enzyme.

e Enzyme Reactivation: With the organophosphate removed, the AChE enzyme is regenerated
and can resume its normal function of hydrolyzing acetylcholine.

A critical factor in the successful reactivation of AChE is the phenomenon of "aging." This is a
time-dependent process where the phosphorylated enzyme undergoes a conformational
change, typically the loss of an alkyl group, which renders it resistant to reactivation by oximes.
[4] The rate of aging varies depending on the specific nerve agent, with soman-inhibited AChE
aging particularly rapidly.[6] HI-6 is notable for its ability to reactivate soman-inhibited AChE if
administered within a short timeframe post-exposure.[6]

The following diagram illustrates the mechanism of AChE inhibition by an organophosphate
and its subsequent reactivation by HI-6.
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Caption: AChE Inhibition and Reactivation by HI-6.

Efficacy and Clinical Applications

HI-6 is considered a broad-spectrum reactivator, demonstrating efficacy against a range of
nerve agents.[4] However, its effectiveness is not uniform across all organophosphorus
compounds. It is particularly valued for its ability to counteract soman poisoning.[4][5] In clinical
practice and emergency response, HI-6 is often administered in conjunction with an
anticholinergic agent, such as atropine, and an anticonvulsant, like diazepam, to manage the
full spectrum of cholinergic symptoms.[4]

The table below summarizes the efficacy of HI-6 against various nerve agents based on

preclinical and in vitro studies.
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Nerve Agent Efficacy of HI-6 Notes Source(s)

Considered one of the
Soman (GD) High most effective oximes [11[4115]
against soman.

Effective in
Sarin (GB) High reactivating sarin- [110314]
inhibited AChE.

Shows good
VX Moderate to High reactivation potential [3114]
against VX.

HI-6 demonstrates
Tabun (GA) Low to Ineffective poor efficacy against [41[6][10]
tabun poisoning.

HI-6 has been adopted for use by the armed forces of several countries and has been used in
human cases of organophosphate pesticide poisoning.[4][11]

Pharmacokinetics and Metabolism

The pharmacokinetic profile of HI-6 has been studied in various animal models and humans.
Generally, it is rapidly absorbed after intramuscular administration and has good bioavailability.
[12][13] Its ability to penetrate the blood-brain barrier is limited, which means its primary site of
action is in the peripheral nervous system.[14] However, some studies suggest that at high
doses, it may reach the brain in sufficient concentrations to have a central effect.[14]

Key pharmacokinetic parameters for HI-6 are presented in the following table.
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. Route of
Parameter Species Value . . Source(s)
Administration

Intravenous (20

Half-life (t2) Beagle Dog 48.2 +17.7 min [13]
mg/kg)
Bioavailability Beagle Dog ~100% Intramuscular [12]
Volume of Intravenous (20
o Beagle Dog 0.37 £0.20 L/kg [13]
Distribution (Vd) mg/kg)
Total Body 5.16 £ 0.81 Intravenous (20
Beagle Dog ) [13]
Clearance mL/min/kg mg/kg)
~61.2%
) ) Intravenous (20
Excretion Beagle Dog unchanged in [13]
. mg/kg)
urine

Recent research has explored novel delivery systems, such as PEGylated liposomes, to
prolong the in vivo circulation time of HI-6, which could enhance its utility as a first-aid
treatment.[15]

Stability and Degradation

The chemical stability of HI-6 is a critical consideration for its formulation and storage. It is most
stable in acidic aqueous solutions, with an optimal pH range of 2 to 3.[16] At this pH,
decomposition primarily occurs through the cleavage of the ether bridge.[16][17] At neutral or
alkaline pH, the primary site of degradation is the oxime group.[17] The degradation of HI-6
follows first-order kinetics, and the rate of decomposition increases with higher concentrations
of the drug itself, suggesting an intermolecular reaction mechanism.[16]

The major degradation products of HI-6 include:
» At acidic pH: Formaldehyde, isonicotinamide, and pyridine-2-aldoxime.[17]
o At neutral pH: A pyridone derivative formed from the breakdown of the oxime group.[17]

These stability characteristics necessitate careful control of pH and concentration in
pharmaceutical preparations of HI-6.
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Synthesis Overview

The synthesis of Asoxime chloride is a multi-step process that involves the preparation of key
intermediates.[18] A general synthetic approach is outlined below.

The following diagram provides a simplified workflow for the synthesis of HI-6.

Simplified Synthesis Workflow for HI-6
Pyridine-2-aldoxime
2-Hydroxyiminomethyl-
1-(chlormethoxymethyl)
pyridinium chloride

Bis(chloromethyl) ether Asoxime Chloride (HI-6)

Click to download full resolution via product page
Caption: Simplified Synthesis Workflow for HI-6.

The synthesis involves the reaction of pyridine-2-aldoxime with bis(chloromethyl) ether to form
a monogquaternary intermediate.[18] This intermediate is then reacted with isonicotinamide to
yield the final bisquaternary product, Asoxime chloride.[18] Purification of the final product is
crucial to remove any unreacted starting materials or byproducts.[19]

Analytical Methodologies

A variety of analytical techniques are employed for the quantification and purity assessment of
HI-6 in both bulk drug substance and biological matrices. High-performance liquid
chromatography (HPLC) is a commonly used method for determining the purity of HI-6 and for
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its quantification in biological fluids.[19][20] Other methods that have been utilized include
spectrophotometry and gas chromatography-mass spectrometry (GC-MS).[13][20] The choice
of analytical method depends on the specific requirements of the analysis, such as the required
sensitivity and the nature of the sample matrix.

Conclusion

Asoxime chloride (HI-6) stands as a testament to the advancements in the development of
medical countermeasures for nerve agent poisoning. Its unique chemical structure underpins
its potent ability to reactivate acetylcholinesterase, particularly when inhibited by highly toxic
agents like soman. While its efficacy is not universal across all organophosphates, its role in
combination therapy is well-established. A thorough understanding of its chemical properties,
mechanism of action, pharmacokinetics, and stability is paramount for its effective use and for
the development of next-generation, broad-spectrum oxime reactivators. Continued research
into novel formulations and delivery systems for HI-6 holds the promise of further enhancing its
therapeutic potential in both military and civilian settings.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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